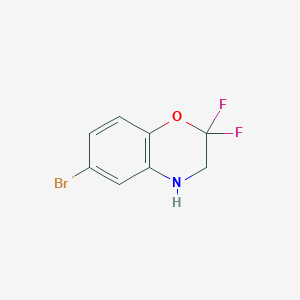
4-(5-Fluoro-2-nitrophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-2-nitrophenyl)butanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-nitrophenyl)butanoic acid typically involves the nitration of a precursor compound followed by the introduction of a fluorine atom. One common method involves the reaction of 2-phenylbutanoic acid with nitric acid under controlled conditions to introduce the nitro group. The fluorine atom is then introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid chain, to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(5-Fluoro-2-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Scientific Research Applications
4-(5-Fluoro-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways, making the compound of interest for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-aminophenyl)butanoic acid
- 4-(5-Chloro-2-nitrophenyl)butanoic acid
- 4-(5-Fluoro-2-nitrophenyl)pentanoic acid
Uniqueness
4-(5-Fluoro-2-nitrophenyl)butanoic acid is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions.
Properties
Molecular Formula |
C10H10FNO4 |
|---|---|
Molecular Weight |
227.19 g/mol |
IUPAC Name |
4-(5-fluoro-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H10FNO4/c11-8-4-5-9(12(15)16)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
InChI Key |
HHNLXPJODUPFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


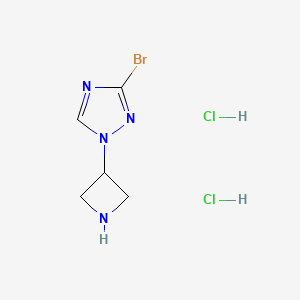
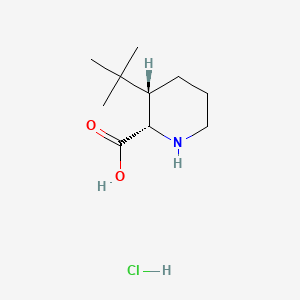
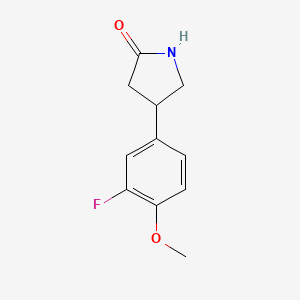
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
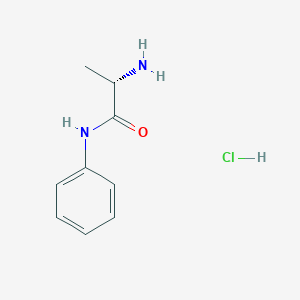
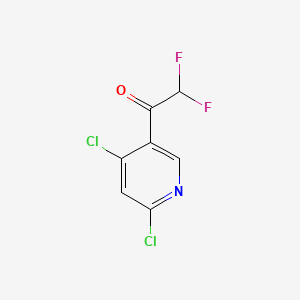
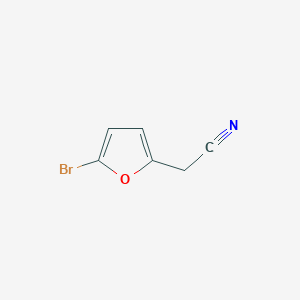
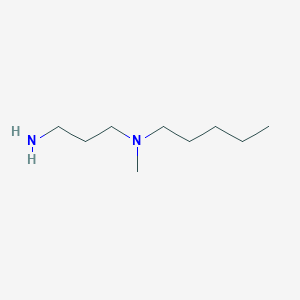
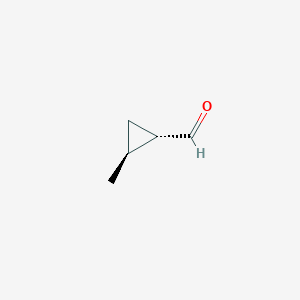
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13591485.png)

